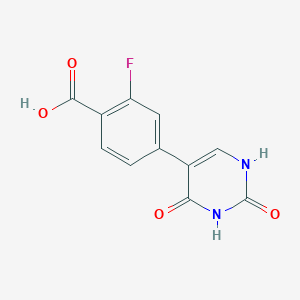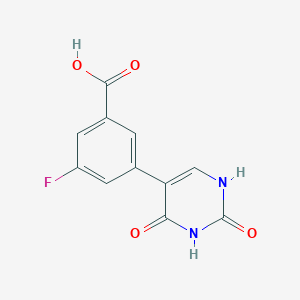
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-Cl-MOP-DHP) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and has been used in various laboratory experiments. In
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which leads to changes in the biochemical and physiological responses of the body. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain drugs.
Biochemical and Physiological Effects
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antimicrobial, and antifungal properties. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain drugs. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to possess antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of biochemical and physiological effects. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to be non-toxic and non-mutagenic, making it safe for use in laboratory experiments. However, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has a low solubility in water, which can limit its use in certain laboratory experiments.
Future Directions
The potential future directions for 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and drug delivery systems. Additionally, further research into the mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to a better understanding of its effects on the body. Additionally, further research into the synthesis of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to improved methods for its synthesis and purification. Finally, further research into the solubility of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to improved methods for its use in laboratory experiments.
Synthesis Methods
The synthesis of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is a multi-step process that involves the reaction of 5-chloro-2-methoxyphenol with 2,4-dihydroxypyrimidine in aqueous solution at a temperature of approximately 80°C. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The product is then isolated and purified by recrystallization.
Scientific Research Applications
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in various scientific research applications. It has been found to possess anti-inflammatory, antimicrobial, and antifungal properties, and has been used in the study of diseases such as cancer, diabetes, and cardiovascular disease. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the study of drug metabolism, as well as in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWAWODPFFUKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)





![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)



